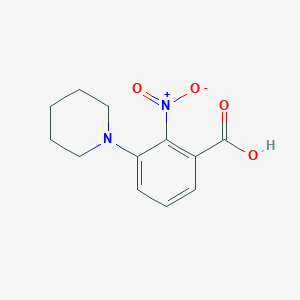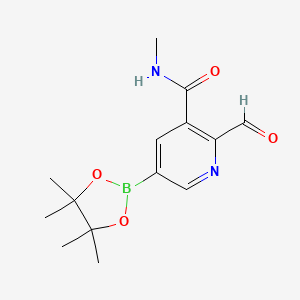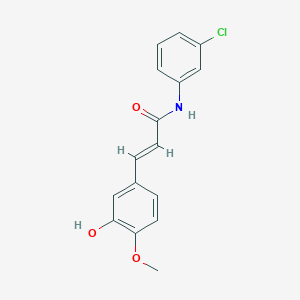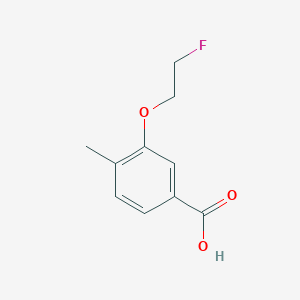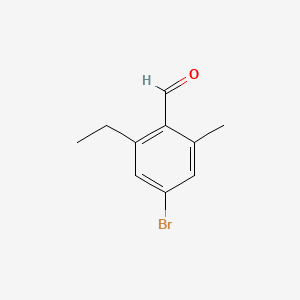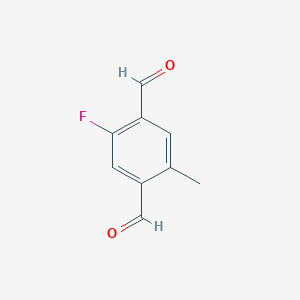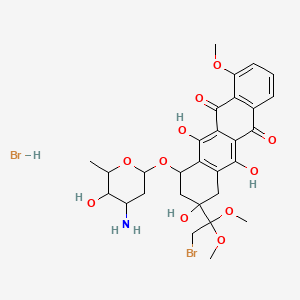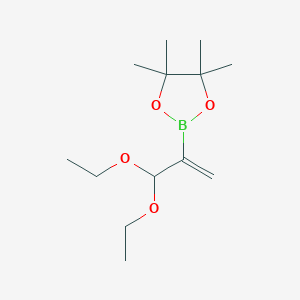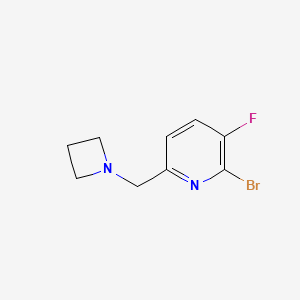
6-(Azetidin-1-ylmethyl)-2-bromo-3-fluoropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Azetidin-1-ylmethyl)-2-bromo-3-fluoropyridine is a heterocyclic compound that features a pyridine ring substituted with bromine and fluorine atoms, as well as an azetidine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Azetidin-1-ylmethyl)-2-bromo-3-fluoropyridine typically involves the following steps:
Formation of the Azetidine Moiety: The azetidine ring can be synthesized through the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates.
Introduction of Bromine and Fluorine: The bromine and fluorine atoms are introduced via halogenation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
6-(Azetidin-1-ylmethyl)-2-bromo-3-fluoropyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyridine ring or the azetidine moiety.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and bases.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, or palladium catalysts can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound.
Wissenschaftliche Forschungsanwendungen
6-(Azetidin-1-ylmethyl)-2-bromo-3-fluoropyridine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological and inflammatory diseases.
Materials Science: It can be utilized in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Studies: The compound can serve as a probe in biological studies to investigate the function of specific enzymes or receptors.
Wirkmechanismus
The mechanism of action of 6-(Azetidin-1-ylmethyl)-2-bromo-3-fluoropyridine involves its interaction with molecular targets such as enzymes or receptors. The azetidine moiety can enhance binding affinity and specificity, while the bromine and fluorine atoms can modulate the compound’s electronic properties, influencing its reactivity and stability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Azetidine Derivatives: Compounds containing the azetidine ring, such as azetidine-3-carboxylic acid, share structural similarities and can exhibit similar biological activities.
Halogenated Pyridines: Compounds like 2-bromo-3-fluoropyridine and 2-chloro-3-fluoropyridine have similar halogenation patterns and can undergo comparable chemical reactions.
Uniqueness
6-(Azetidin-1-ylmethyl)-2-bromo-3-fluoropyridine is unique due to the combination of the azetidine moiety with the halogenated pyridine ring. This structural arrangement imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C9H10BrFN2 |
|---|---|
Molekulargewicht |
245.09 g/mol |
IUPAC-Name |
6-(azetidin-1-ylmethyl)-2-bromo-3-fluoropyridine |
InChI |
InChI=1S/C9H10BrFN2/c10-9-8(11)3-2-7(12-9)6-13-4-1-5-13/h2-3H,1,4-6H2 |
InChI-Schlüssel |
JLZGLPQNKXRWNG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(C1)CC2=NC(=C(C=C2)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


